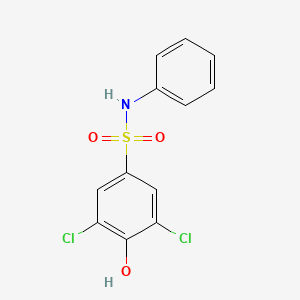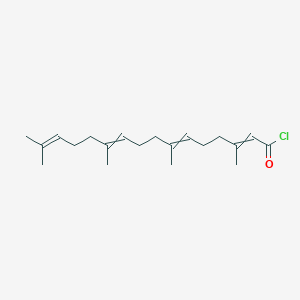
3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoyl chloride is an organic compound with a complex structure, characterized by multiple double bonds and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoyl chloride typically involves the chlorination of the corresponding alcohol or aldehyde. The reaction conditions often include the use of thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters such as temperature, pressure, and the presence of catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The multiple double bonds in the structure allow for addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide, while oxidation could produce a carboxylic acid.
Aplicaciones Científicas De Investigación
3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific application and the nature of the interacting species. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- (2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate
- (E,E,E)-3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene
- 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (E,E)
- 2,6,10,14-Hexadecatetraen-1-ol, 3,7,11,15-tetramethyl-, acetate, (E,E,E)
Uniqueness
What sets 3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenoyl chloride apart from similar compounds is its specific reactivity due to the presence of the acyl chloride functional group
Propiedades
Número CAS |
63898-30-6 |
|---|---|
Fórmula molecular |
C20H31ClO |
Peso molecular |
322.9 g/mol |
Nombre IUPAC |
3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoyl chloride |
InChI |
InChI=1S/C20H31ClO/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h9,11,13,15H,6-8,10,12,14H2,1-5H3 |
Clave InChI |
KYQICSIEMZQEOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CC(=O)Cl)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)

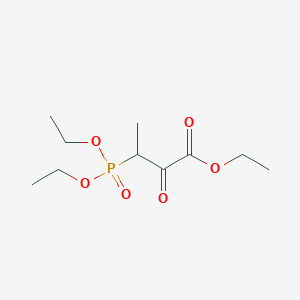
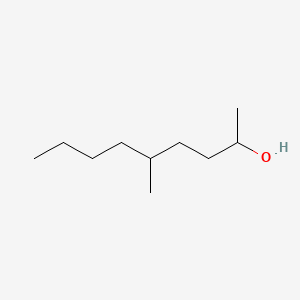
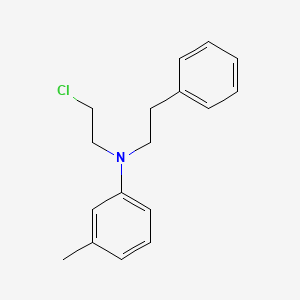
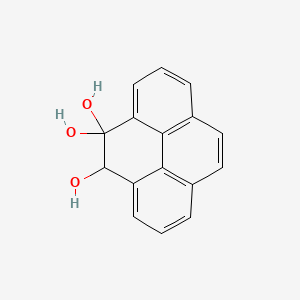
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
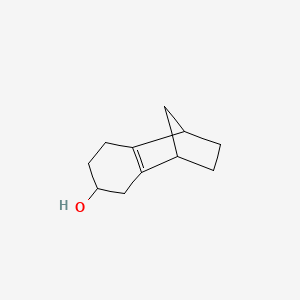

![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
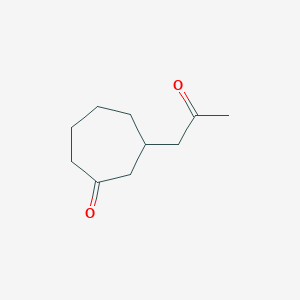
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)
![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
